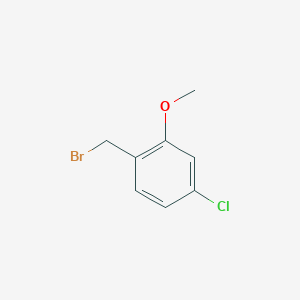![molecular formula C12H21F3N2O2 B1290188 tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate CAS No. 335653-59-3](/img/structure/B1290188.png)
tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate
概要
説明
tert-Butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate: is a chemical compound with the molecular formula C12H21F3N2O2 It is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and a tert-butyl carbamate group
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Reactivity Studies: Researchers study its reactivity to understand the behavior of trifluoroethyl and carbamate groups in various chemical environments.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the development of pharmaceuticals, especially those targeting the central nervous system.
Biological Assays: It is used in biological assays to study its effects on cellular processes and pathways.
Industry:
Material Science: The compound finds applications in the development of advanced materials with specific properties, such as fluorinated polymers.
Agrochemicals: It is explored for its potential use in the synthesis of agrochemicals with improved efficacy and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate and trifluoroethylating agents. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Trifluoroethylation: The piperidine intermediate is then reacted with a trifluoroethylating agent under controlled conditions to introduce the trifluoroethyl group.
Carbamate Formation: Finally, the trifluoroethylated piperidine is reacted with tert-butyl carbamate in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high-quality production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoroethyl group or the piperidine ring, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the trifluoroethyl group are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce de-trifluoroethylated derivatives.
作用機序
The mechanism of action of tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- tert-Butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamate
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness:
- Structural Features: The presence of both a trifluoroethyl group and a tert-butyl carbamate group makes this compound unique compared to other piperidine derivatives.
- Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.
- Applications: The compound’s potential applications in drug development and material science highlight its versatility and importance in research.
特性
IUPAC Name |
tert-butyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-9-4-6-17(7-5-9)8-12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBNHUWODLVVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
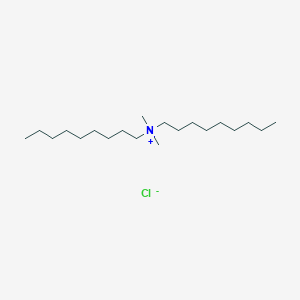
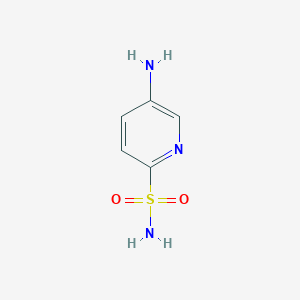




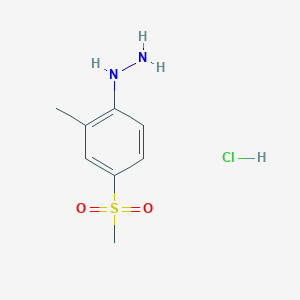

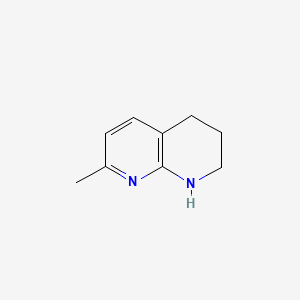
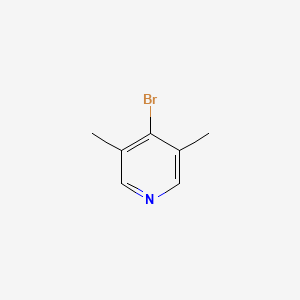
![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)

